1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate
Overview
Description
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate is a fluorinated acrylate monomer known for its unique properties such as low surface tension, excellent chemical and thermal stability, and hydrophobicity. Its chemical structure includes a perfluorinated carbon chain, which imparts these distinctive characteristics .
Mechanism of Action
Target of Action
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate is a type of acrylate monomer . Its primary targets are surfaces that require modification for specific applications. It is often used to modify surfaces to become superhydrophobic and superoleophilic .
Mode of Action
The compound interacts with its targets through a process known as initiated chemical vapor deposition (iCVD) . In this process, thin films of the compound are deposited onto surfaces, such as stainless steel meshes . The fluorine moieties in the compound are responsible for the superhydrophobic property of the as-deposited films .
Result of Action
The primary result of the compound’s action is the creation of superhydrophobic and superoleophilic surfaces . These surfaces are water-repellent but oil-permeable . This property makes them useful for applications such as oil-water separation . The water contact angle (WCA) values of the modified surfaces can be as high as 166.9°, indicating a high degree of water repellency .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate can be synthesized through the reaction of perfluorodecanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the compound is often produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(1H,1H,2H,2H-perfluorodecyl acrylate), which is used in coatings and membranes.
Substitution Reactions: The acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products
Polymerization: Poly(1H,1H,2H,2H-perfluorodecyl acrylate).
Substitution Reactions: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of superhydrophobic and superoleophilic membranes for oil-water separation.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Utilized in drug delivery systems due to its stability and compatibility.
Industry: Applied in the production of coatings, adhesives, and sealants.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate is unique due to its longer perfluorinated carbon chain compared to similar compounds. This results in enhanced hydrophobicity and chemical stability, making it particularly suitable for applications requiring extreme resistance to water and chemicals .
Properties
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecyl prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F13O2/c1-2-7(27)28-6-4-3-5-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h2H,1,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJGGAYAADUVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F13O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895712 | |
Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451456-30-7 | |
Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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